Allysine

Übersicht

Beschreibung

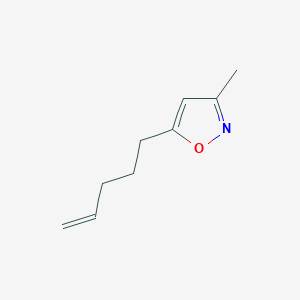

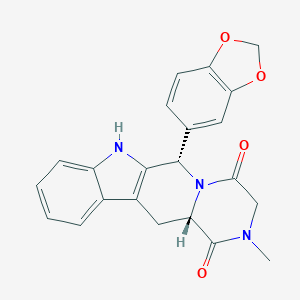

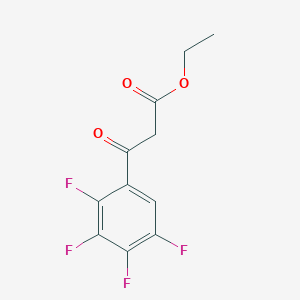

Allysine is a derivative of lysine that features a formyl group in place of the terminal amine . The free amino acid does not exist, but the allysine residue does . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . This transformation is an example of a post-translational modification .

Synthesis Analysis

Inspired by the enzyme lysyl oxidase, which selectively converts the side chain of lysine into allysine, the first chemical method for the synthesis of allysine by selective oxidation of dimethyl lysine has been reported . This approach is highly chemoselective for dimethyl lysine on proteins .Molecular Structure Analysis

The molecular formula of Allysine is C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .Chemical Reactions Analysis

Allysine is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis . Allysine residues react with sodium 2-naphthol-6-sulfonate to produce a fluorescent bis-naphtol-allysine product .Physical And Chemical Properties Analysis

Allysine has a molar mass of 145.158 g·mol −1 . It appears unstable and has a density of 1.74g/cm 3 . Its boiling point is 295.2 °C (563.4 °F; 568.3 K) .Wissenschaftliche Forschungsanwendungen

Crosslink Precursor in Connective Tissue Proteins : Allysine is a vital crosslink precursor in connective tissue proteins. The reactions of allysine aldehyde groups in vitro were explored, providing insight into the pathways for crosslink synthesis in vivo (Dölz & Heidemann, 1989).

Analytical Techniques for Allysine : A high-performance liquid chromatographic method was developed to analyze allysine residues in proteins, advancing our understanding of its role in collagen and elastin cross-links (Jahanmard & Suyama, 2000).

Enzymatic Synthesis in Vivo : The enzymatic synthesis of allysine, starting from lysine, was studied, highlighting its importance in protein crosslinking. The chemical synthesis of allysine derivatives and their reactivity was also explored (Dölz & Heidemann, 2009).

Glyco-Oxidative Damage Marker : Allysine has been identified as a marker of glyco-oxidative damage in human serum albumin under pathological glucose concentrations, relevant to diseases like diabetes (Luna et al., 2021).

Collagen Cross-Linking : Research on the enzyme-dependent production of cross-linked collagen and the formation of allysine in collagen chains provided insights into the mechanisms of tissue strengthening and repair (Siegel & Martin, 1970).

Molecular Imaging of Pulmonary Fibrogenesis : A study introduced a small molecule, allysine-binding positron emission tomography probe, for noninvasive detection and quantification of pulmonary fibrogenesis, highlighting allysine's role in disease progression (Wahsner et al., 2019).

Protein Carbonylation in Aging Skin : Allysine was studied as a marker of protein carbonylation in aging human skin, with implications for understanding the molecular basis of age-related diseases (Sell et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Allysine, as well as its oxidation product, the α-amino adipic acid (α-AA), have been found to be markers of diabetes risk . Little is known about the chemistry involved in its formation under hyperglycemic conditions . Future research could focus on understanding this chemistry and developing targeted strategies of prevention, diagnosis, and therapy .

Eigenschaften

IUPAC Name |

2-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXYTQPNNXGICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862802 | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-oxohexanoic acid | |

CAS RN |

1962-83-0 | |

| Record name | Allysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)